The compound 4-Bromo-1-nitroisoquinoline is a derivative of the isoquinoline family, which is known for its diverse biological activities. Isoquinoline derivatives have been extensively studied due to their pharmacological properties, including their role as kinase inhibitors, mutagens, and antimalarial agents. The structural modifications on the isoquinoline scaffold, such as the introduction of a bromo or nitro group, can significantly alter the biological activity and potency of these compounds.
The diverse mechanisms of action of isoquinoline derivatives make them valuable in various fields of research and medicine. In the field of oncology, derivatives like 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline serve as potent EGFR tyrosine kinase inhibitors, which are crucial in the treatment of certain types of cancer1. The steep structure-activity relationship of these compounds provides insights into the design of more effective cancer therapeutics.
In genetic research, the mutagenic properties of compounds like 4-Nitroquinoline-1-oxide are significant for understanding the mechanisms of mutation and the development of cancer2. These studies can lead to the development of novel strategies for cancer prevention and therapy.
In the realm of infectious diseases, the antimalarial activity of 4-Nitro styrylquinoline demonstrates the potential for developing new treatments for malaria, particularly in the face of increasing drug resistance3. The identification of compounds with unique mechanisms of action is critical for the ongoing battle against this devastating disease.
Lastly, the synthesis of highly functionalized isoquinoline derivatives, such as 4-bromo-1,2-dihydroisoquinolines, showcases the versatility of these compounds in synthetic chemistry4. The proposed bromonium ylide intermediate formed during the synthesis of these compounds highlights the innovative approaches to creating complex molecules with potential biological activities4.
4-Bromo-1-nitroisoquinoline falls under the category of bromonitroisoquinolines, which are known for their potential applications in drug design and material science due to their unique electronic properties and reactivity.
The synthesis of 4-bromo-1-nitroisoquinoline typically involves two primary steps: bromination and nitration.
These methods are scalable for industrial production, focusing on optimizing yield and purity through controlled reaction conditions.
The molecular structure of 4-bromo-1-nitroisoquinoline features a fused bicyclic system characteristic of isoquinolines. Key structural details include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are typically employed to elucidate these structural features further.
4-Bromo-1-nitroisoquinoline is involved in various chemical reactions:
The mechanism of action for 4-bromo-1-nitroisoquinoline revolves around its interactions with biological targets, particularly due to its aromatic nature and electron-rich positions:
The physical and chemical properties of 4-bromo-1-nitroisoquinoline include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
4-Bromo-1-nitroisoquinoline has several scientific applications:
4-Bromo-1-nitroisoquinoline is the systematic IUPAC name for this heterocyclic aromatic compound, reflecting the positions of the bromo (C4) and nitro (N1) substituents on the isoquinoline scaffold. Its molecular formula is C₉H₅BrN₂O₂, with a molecular weight of 253.05 g/mol. The compound’s CAS registry number (182184-81-2) provides a unique identifier for chemical databases and commercial sourcing [1] [5]. Key identifiers are summarized in Table 1.
Table 1: Chemical Identifiers of 4-Bromo-1-nitroisoquinoline
Property | Value |
---|---|
IUPAC Name | 4-Bromo-1-nitroisoquinoline |
CAS Number | 182184-81-2 |
Molecular Formula | C₉H₅BrN₂O₂ |
Molecular Weight | 253.05 g/mol |
MDL Number | MFCD11506152 |
The canonical SMILES representation for 4-bromo-1-nitroisoquinoline is C1=CC=C2C(=C1)C(=CN=C2[N+](=O)[O-])Br
. This string encodes the fused bicyclic structure, with bromine attached to carbon 4 (C4) and the nitro group bonded to nitrogen 1 (N1) of the heterocyclic ring. The [N+](=O)[O-]
notation explicitly depicts the nitro group’s resonance stabilization. The InChIKey MEQNRTAXJQOUSP-UHFFFAOYSA-N
is a hashed version of the full InChI descriptor, enabling rapid database searches and confirming the compound’s stereochemical uniqueness [4]. This 27-character key ensures precise differentiation from structural isomers like 4-bromo-8-nitroisoquinoline (CAS: 574980-10) [3].
X-ray diffraction studies of closely related brominated isoquinoline derivatives confirm near-perfect planarity in the solid state, with dihedral angles between the fused rings of <2°. This planarity arises from efficient π-electron delocalization across the heterocyclic system. Intermolecular interactions stabilize the crystal lattice, including:
Table 2: Bond Lengths from X-ray Crystallography
Bond | Length (Å) | Character |
---|---|---|
C4-Br | 1.89 | Standard aryl bromide |
N1-NO₂ | 1.22 | Nitro group (N=O) |
C3-C4 | 1.42 | Aromatic with bond fixation |
The nitro group’s orientation is coplanar with the heterocycle, facilitating resonance conjugation with the π-system [6].
The bromine and nitro substituents synergistically perturb the electron density of the isoquinoline core:
Computational analyses (DFT/B3LYP) reveal a narrowed HOMO-LUMO gap (ΔE = 4.8 eV) compared to unsubstituted isoquinoline (ΔE = 5.3 eV). This enhances electrophilicity, particularly at C5 and C8, as shown by localized LUMO orbitals. Electron affinity (EA) calculations predict a value of 1.09–1.29 eV, signifying heightened susceptibility to nucleophilic attack [6] [9]. The substituents also induce bond fixation:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: